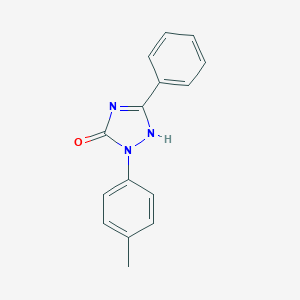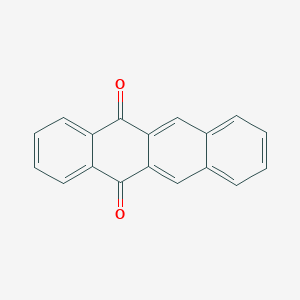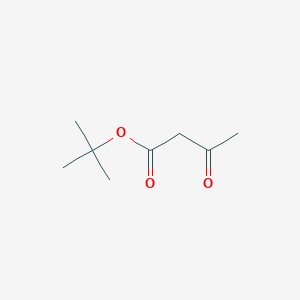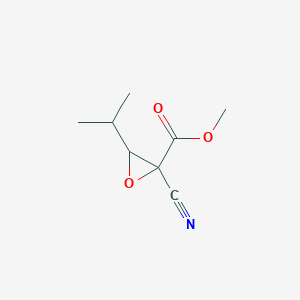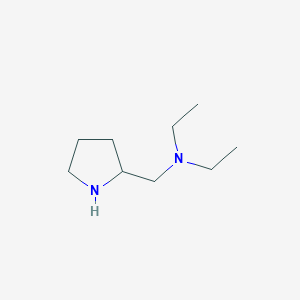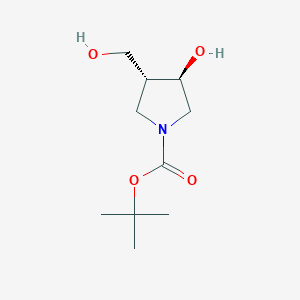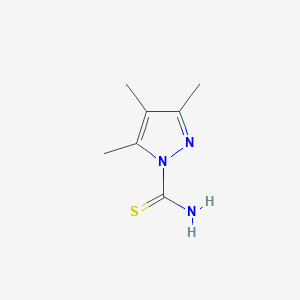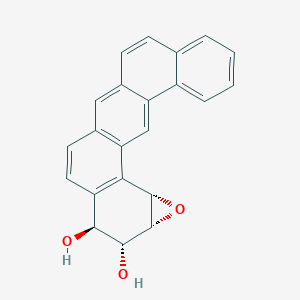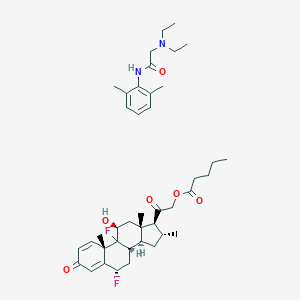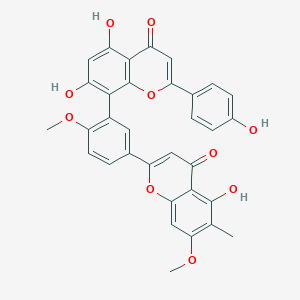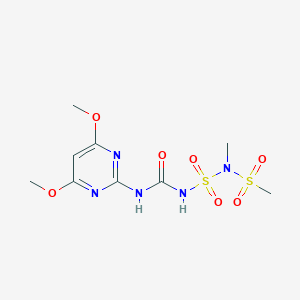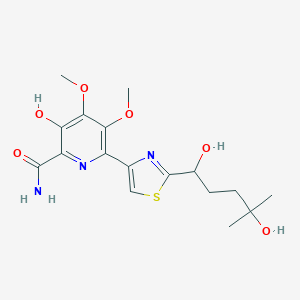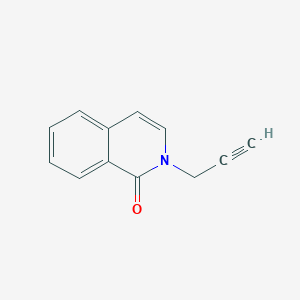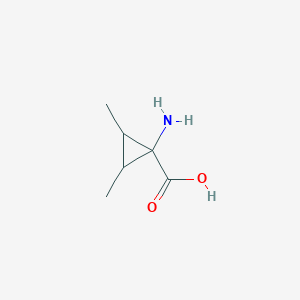
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is an amino acid derivative that has gained significant attention in the field of chemical synthesis and biological research. ADMC is a cyclopropane-containing amino acid that exhibits unique chemical and biological properties, making it an attractive target for drug discovery and other applications.
Mécanisme D'action
The mechanism of action of ADMC is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. It has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
Effets Biochimiques Et Physiologiques
ADMC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. It has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
ADMC has several advantages as a research tool, including its unique chemical structure and biological properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several potential future directions for research on ADMC, including the development of more selective analogs and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of ADMC and its effects on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of ADMC can be achieved through various methods, including the reaction of cyclopropanecarboxylic acid with ammonia and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with hydroxylamine and formaldehyde. The latter method produces ADMC in high yield and purity.
Applications De Recherche Scientifique
ADMC has been widely studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising target for the treatment of various neurological disorders and pain management.
Propriétés
Numéro CAS |
116500-72-2 |
|---|---|
Nom du produit |
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9) |
Clé InChI |
OWYKWRBYBBHPFS-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
SMILES canonique |
CC1C(C1(C(=O)O)N)C |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, stereoisomer (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



